Ethyl 3-bromo-4,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2 and a molecular weight of 265.05 g/mol. It is classified as an ester derivative of benzoic acid, characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring. This compound typically appears as a pale yellow crystalline solid and is soluble in organic solvents such as ethanol and methanol, but only slightly soluble in water. Its structure includes an ethyl ester group, which contributes to its reactivity and potential applications in various fields of research and industry .
Research indicates that ethyl 3-bromo-4,5-difluorobenzoate exhibits notable biological activities. It has demonstrated antibacterial and antifungal properties against various microorganisms. Additionally, it has been investigated for potential use as an herbicide and insecticide due to its ability to interact with specific biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity towards biological targets, making it a subject of interest in drug development and biochemical studies .
Ethyl 3-bromo-4,5-difluorobenzoate can be synthesized through several methods:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for higher yields and purity.
Ethyl 3-bromo-4,5-difluorobenzoate has diverse applications across various fields:
The interaction studies of ethyl 3-bromo-4,5-difluorobenzoate focus on its mechanism of action at the molecular level. The compound's unique structure allows it to bind selectively to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are necessary to elucidate its specific interactions and effects on biological systems. This understanding could lead to insights into its potential therapeutic uses or ecological impacts.
Several compounds share structural similarities with ethyl 3-bromo-4,5-difluorobenzoate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-bromo-4,5-difluorobenzoate | C9H7BrF2O2 | Different substitution pattern on the benzene ring |
Ethyl 4-bromo-2,3-difluorobenzoate | C9H7BrF2O2 | Similar halogen substitutions but at different positions |
Ethyl 2-bromo-3,4-difluorobenzoate | C9H7BrF2O2 | Distinct substitution pattern affecting reactivity |
Ethyl 4-bromo-3-fluorobenzoate | C9H7BrF2O2 | Contains one less fluorine atom compared to ethyl 3-bromo-4,5-difluorobenzoate |
Ethyl 3-bromo-4,5-difluorobenzoate is unique due to its specific arrangement of bromine and fluorine atoms on the benzene ring, which influences its chemical reactivity and biological activity compared to its analogs. This distinct substitution pattern allows for selective interactions with molecular targets, enhancing its utility in research applications.
The development of ethyl 3-bromo-4,5-difluorobenzoate emerged within the broader context of fluorine chemistry evolution during the late twentieth and early twenty-first centuries. While specific historical documentation of its initial synthesis remains limited in the available literature, the compound's development can be traced to the increasing demand for fluorinated building blocks in pharmaceutical and agrochemical research. The systematic exploration of polyfluorinated aromatic compounds gained momentum following the recognition that fluorine substitution could dramatically alter molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
The compound was first catalogued in chemical databases in the early 2000s, with its Chemical Abstracts Service registration number 1805523-26-5 being assigned during this period. The initial synthetic approaches likely drew from established methodologies for introducing both bromination and fluorination onto benzoic acid derivatives, building upon decades of research in electrophilic aromatic substitution and nucleophilic fluorination techniques. The compound's emergence coincided with the growing appreciation for the unique properties imparted by difluoro substitution patterns, particularly in the context of medicinal chemistry applications.
Ethyl 3-bromo-4,5-difluorobenzoate adheres to systematic International Union of Pure and Applied Chemistry nomenclature conventions, with its full chemical name reflecting the substitution pattern on the benzoic acid core. The compound is classified under several organizational frameworks that highlight its structural and functional characteristics. According to the PubChem database, the molecule carries the identifier 121227876 and maintains the molecular formula C9H7BrF2O2. The systematic name ethyl 3-bromo-4,5-difluorobenzoate clearly indicates the positions of halogen substituents relative to the carboxylate functionality.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Abstracts Service Number | 1805523-26-5 |
PubChem Compound Identifier | 121227876 |
Molecular Formula | C9H7BrF2O2 |
Molecular Weight | 265.05 g/mol |
International Chemical Identifier Key | AKSBJENFGXZCPN-UHFFFAOYSA-N |
Simplified Molecular Input Line Entry System | CCOC(=O)C1=CC(=C(C(=C1)Br)F)F |
The compound belongs to the broader class of halogenated benzoate esters, specifically representing a trisubstituted derivative with mixed halogen functionality. From a synthetic chemistry perspective, it is categorized as a fluorinated building block, making it particularly valuable in medicinal chemistry applications where fluorine incorporation is desired. The presence of both bromine and fluorine atoms classifies it as a mixed halogenated aromatic compound, offering unique reactivity profiles for various synthetic transformations.
Ethyl 3-bromo-4,5-difluorobenzoate occupies a crucial position in synthetic organic chemistry due to its exceptional utility as a building block for complex molecule construction. The compound's significance stems primarily from its participation in palladium-catalyzed cross-coupling reactions, where the brominated aromatic system serves as an excellent electrophilic partner. Research has demonstrated that brominated aromatic compounds exhibit superior reactivity compared to their chlorinated counterparts in Suzuki-Miyaura coupling reactions, making this compound particularly valuable for constructing biaryl systems.
The difluoro substitution pattern contributes additional synthetic value by modulating the electronic properties of the aromatic ring and influencing subsequent chemical transformations. Studies have shown that fluorine substituents can significantly enhance the selectivity and efficiency of various coupling reactions while also improving the stability of resulting products. The ethyl ester functionality provides additional synthetic versatility, allowing for further derivatization through hydrolysis, aminolysis, or reduction reactions to access corresponding carboxylic acids, amides, or alcohols.
Recent investigations have highlighted the compound's utility in constructing pharmaceutically relevant scaffolds, particularly in the synthesis of anti-inflammatory agents and other bioactive molecules. The strategic placement of halogen substituents enables selective functionalization through sequential cross-coupling strategies, allowing chemists to introduce multiple aryl or heteroaryl groups in a controlled manner. This capability has proven invaluable in structure-activity relationship studies and optimization campaigns for drug discovery programs.
The contemporary research landscape surrounding ethyl 3-bromo-4,5-difluorobenzoate reflects the broader trends in modern synthetic chemistry, with particular emphasis on sustainable methodologies and efficient synthetic routes. Current research efforts focus on developing improved synthetic protocols that minimize environmental impact while maximizing product yields and selectivity. Microwave-assisted synthesis has emerged as a particularly promising approach, with studies demonstrating significant improvements in reaction times and energy efficiency compared to conventional heating methods.
Table 2: Recent Research Applications and Methodologies
Recent developments in catalytic methodology have led to significant advances in the efficient utilization of this compound in synthetic applications. The development of specialized catalyst systems, such as the combination of XPhosPdG2 and XPhos ligands, has enabled highly efficient cross-coupling reactions while suppressing undesired debromination side reactions. These advances have particular importance in the synthesis of complex polyfluorinated molecules for pharmaceutical applications.
The integration of computational chemistry approaches has also contributed to a deeper understanding of the compound's reactivity patterns and optimal reaction conditions. Molecular modeling studies have provided insights into the conformational preferences and electronic properties that govern its behavior in various chemical transformations. These computational investigations have proven particularly valuable in predicting reaction outcomes and guiding experimental design for new synthetic methodologies.
The most straightforward approach to ethyl 3-bromo-4,5-difluorobenzoate involves the direct esterification of 3-bromo-4,5-difluorobenzoic acid with ethanol. This classical Fischer esterification utilizes acid catalysis to promote the formation of the ester bond [2].
Reaction Mechanism and Conditions
The Fischer esterification proceeds through a tetrahedral intermediate mechanism. The reaction requires concentrated sulfuric acid as catalyst and is typically performed under reflux conditions. The key parameters include:
Optimization Studies
Recent investigations have demonstrated that reaction kinetics follow pseudo-first-order behavior with respect to the carboxylic acid when ethanol is used in excess. The rate constant at 110°C has been determined to be 1.27 × 10⁻⁴ min⁻¹ with an activation energy of 58.2 kilojoules per mole [2].
Alternative Acid Catalysts
Beyond sulfuric acid, heterogeneous catalysts have shown promise for this transformation. Layered alkaline earth metal benzoates, including barium, calcium, and strontium benzoates, have demonstrated effective catalytic activity with ester conversions of 65-70% under optimized conditions [4]. These catalysts offer the advantage of recyclability for three consecutive reaction cycles without significant loss of activity.
The introduction of bromine into difluorobenzoate systems can be achieved through several complementary routes, each offering distinct advantages depending on the desired substitution pattern.
Electrophilic Aromatic Substitution
Direct bromination of ethyl 2,4-difluorobenzoate or ethyl 3,5-difluorobenzoate precursors using bromine in the presence of iron tribromide catalyst provides a controlled method for introducing bromine at specific positions. The reaction proceeds optimally at 40°C with yields reaching 92% .
Sequential Halogenation Strategy
A more sophisticated approach involves the sequential introduction of halogen substituents. Starting from para-fluoronitrobenzene, bromination using bromine and iron tribromide achieves high yields, followed by subsequent fluorination steps. This method allows for precise control over the halogenation sequence and minimizes undesired cross-reactivity .
Decarboxylative Halogenation
Recent advances in decarboxylative halogenation have opened new pathways for introducing bromine into fluorinated aromatic systems. The process involves the formation of acyl hypobromites, which undergo homolytic cleavage to generate acyloxy radicals. These radicals subsequently eliminate carbon dioxide to form alkyl radicals that can abstract halogen atoms from bromine sources [6].
Transition metal catalysis has emerged as a powerful tool for constructing fluorinated aromatic esters with high selectivity and efficiency.
Copper-Catalyzed Reactions
Copper-based catalysts offer significant advantages for difluoroalkylation reactions due to their low cost, reduced toxicity, and wide availability. The Ullmann-type cross-coupling reaction of halodifluoroacetates with activated heteroaryl electrophiles has been successfully demonstrated, though excess copper was traditionally required [7].
Palladium-Catalyzed Approaches
Palladium catalysis provides exceptional versatility for carbon-fluorine bond formation. The ortho-fluorine-directed carbon-hydrogen activation has shown remarkable selectivity enhancement, with fluoroarenes exhibiting preferential activation at positions ortho to fluorine substituents [8].
Nickel-Catalyzed Methodology
Nickel catalysis has proven particularly effective for gem-difluoroalkene functionalization. The reaction mechanism involves oxidative addition of aryl bromides to nickel(0), followed by migratory insertion into the difluoroalkene. Subsequent beta-fluoride elimination generates the desired monofluoroalkene products with high Z-selectivity [9].
Industrial batch processing of ethyl 3-bromo-4,5-difluorobenzoate requires careful optimization of multiple parameters to ensure economic viability and product quality.
Process Design Considerations
The conventional batch esterification procedure involves charging all reactants into the reactor at the beginning of the cycle. The catalyst is typically added after the batch reaches the target temperature, followed by further heating until the boiling point of the reaction mixture is achieved [10].
Temperature Control Strategies
Optimal temperature profiles have been developed through dynamic optimization techniques. The use of Control Vector Parameterization combined with Sequential Quadratic Programming has enabled the identification of temperature trajectories that maximize conversion while minimizing process time [11].
Catalyst Loading Optimization
Studies have shown that catalyst loading significantly impacts both reaction rate and selectivity. For sulfuric acid-catalyzed systems, optimal loading ranges from 0.5-1.0 molar equivalents relative to the carboxylic acid substrate. Higher loadings may increase reaction rates but can lead to side reactions and product degradation [3].
Continuous flow methodology represents a paradigm shift in esterification processes, offering numerous advantages over traditional batch operations.
Microreactor Technology
Flow chemistry utilizing microreactors provides exceptional control over reaction conditions. The high surface-to-volume ratios (up to 100,000 square meters per cubic meter) enable efficient heat and mass transfer, resulting in improved reaction rates and selectivity [12].
Process Intensification Benefits
Continuous flow esterification offers several key advantages:
Optimization Parameters
Key parameters for continuous flow esterification include:
The transition from laboratory-scale to industrial production presents unique challenges that must be systematically addressed.
Heat Transfer Limitations
Scale-up of exothermic esterification reactions requires careful consideration of heat transfer capabilities. Larger reactors have reduced surface-to-volume ratios, potentially leading to hot spots and reduced selectivity. Advanced heat exchanger designs and temperature control systems are essential [14].
Mass Transfer Effects
Mass transfer limitations become increasingly significant at larger scales. The formation of concentration gradients can impact reaction rates and selectivity. Proper agitation design and mixing studies are crucial for maintaining homogeneous reaction conditions [14].
Economic Optimization
Industrial-scale production requires balancing multiple economic factors:
The development of solvent-free synthetic routes for ethyl 3-bromo-4,5-difluorobenzoate aligns with green chemistry principles by eliminating volatile organic compounds and reducing environmental impact.
Mechanochemical Approaches
High-speed ball milling has emerged as an effective method for solvent-free esterification. The mechanical energy provided by ball milling facilitates bond formation without requiring organic solvents. Two primary strategies have been developed:
Solid-State Reactions
Solid-state esterification reactions conducted under neat conditions have demonstrated excellent yields for aromatic esters. The use of heterogeneous acid catalysts, such as Amberlyst-15, enables catalyst recovery and reuse. Optimal conditions include:
Microwave-Assisted Synthesis
Microwave irradiation provides rapid heating and improved reaction rates in solvent-free systems. The dielectric heating mechanism enables selective heating of polar molecules, resulting in enhanced reaction efficiency and reduced energy consumption [18].
Sustainable synthesis requires the development of recyclable catalytic systems that minimize waste generation and reduce costs.
Heterogeneous Catalyst Recovery
The use of solid acid catalysts enables straightforward catalyst recovery through filtration. Studies have demonstrated that layered alkaline earth metal benzoates can be recycled for three consecutive reaction cycles without significant activity loss [4].
Immobilized Catalyst Systems
Enzyme immobilization on solid supports provides an effective strategy for catalyst recycling. Lipase enzymes immobilized on octyl-silane magnesium oxide-silica materials have shown excellent stability and recyclability for esterification reactions. The biocatalyst maintains high activity for at least 10 consecutive reaction cycles [19].
Continuous Flow Catalyst Recycling
Continuous flow systems enable efficient catalyst recycling through packed bed reactors. The catalyst remains stationary while reactants flow through the system, eliminating the need for catalyst recovery and purification steps [20].
Atom economy calculations provide quantitative measures of reaction efficiency and waste generation, guiding the selection of optimal synthetic routes.
Theoretical Atom Economy
The Fischer esterification of 3-bromo-4,5-difluorobenzoic acid with ethanol has a theoretical atom economy of 90.9%, with water as the only byproduct. This high atom economy reflects the efficient utilization of starting materials [21].
Practical Atom Economy Considerations
While theoretical atom economy provides important guidance, practical considerations must account for:
Comparison with Alternative Routes
Alternative synthetic routes show varying atom economies:
Chromatographic purification of ethyl 3-bromo-4,5-difluorobenzoate requires careful selection of stationary phases and mobile phase compositions to achieve optimal separation efficiency.
High-Performance Liquid Chromatography
Reversed-phase HPLC using C18 columns provides excellent separation of benzoate esters. The capacity factors increase with carbon content and degree of saturation, while branching and double bond content reduce retention times. Fluorinated derivatives show predictable increases in capacity factors with increasing fluorine content [23].
Optimal HPLC Conditions
Gas Chromatography-Mass Spectrometry
GC-MS analysis provides both separation and identification capabilities. The method involves:
Recrystallization remains a fundamental purification technique for solid organic compounds, including ethyl 3-bromo-4,5-difluorobenzoate.
Solvent Selection Criteria
The ideal recrystallization solvent should:
Two-Solvent System Protocol
The two-solvent recrystallization method involves:
Optimization Parameters
Key parameters for successful recrystallization:
Comprehensive quality control ensures that ethyl 3-bromo-4,5-difluorobenzoate meets required specifications for pharmaceutical, research, or industrial applications.
Purity Determination
Multiple analytical methods are employed for purity assessment:
Specification Limits
Typical quality control specifications include:
Analytical Method Validation
Validation of analytical methods follows International Council for Harmonisation guidelines:
Nuclear Magnetic Resonance Characterization
¹H NMR spectroscopy provides definitive structural confirmation:
¹³C NMR spectroscopy offers complementary structural information: